

# Commercial suppliers of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

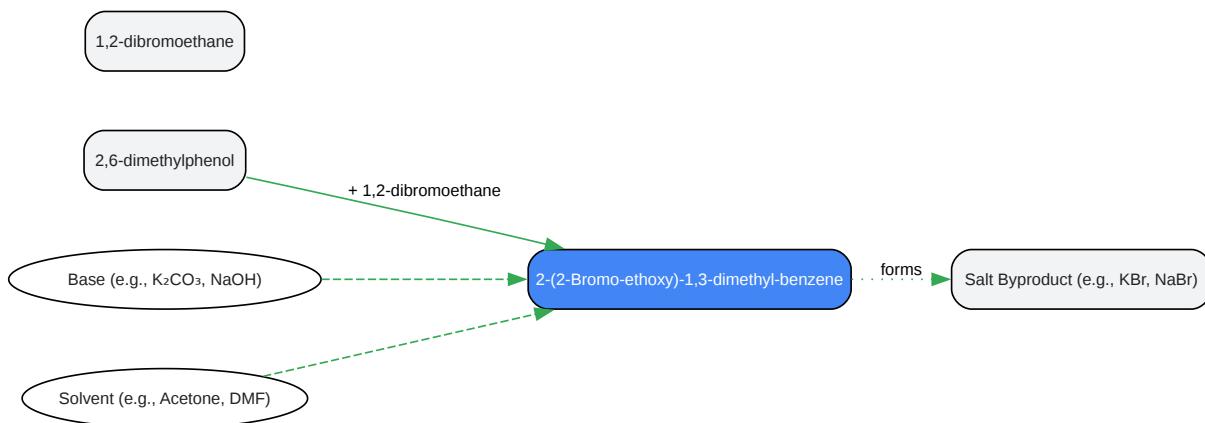
Cat. No.: B1333573

[Get Quote](#)

An In-depth Technical Guide to **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene**: Synthesis, Properties, and Applications in Drug Discovery

For researchers, scientists, and drug development professionals, **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** is a valuable chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly in the burgeoning field of targeted protein degradation.

## Physicochemical Properties


A summary of the key physicochemical properties of **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** is presented below.

| Property          | Value                               | Reference           |
|-------------------|-------------------------------------|---------------------|
| CAS Number        | 37136-92-8                          | <a href="#">[1]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>13</sub> BrO | <a href="#">[1]</a> |
| Molecular Weight  | 229.11 g/mol                        | <a href="#">[1]</a> |
| Boiling Point     | 123°C at 10 Torr                    | <a href="#">[2]</a> |

# Synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

The primary synthetic route to **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenol with a haloalkane in the presence of a base.

## Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene**.

## Experimental Protocol:

A general procedure for the synthesis of aryl ethers via Williamson synthesis is as follows. Note that optimization of reaction conditions (e.g., temperature, reaction time) may be necessary to achieve high yields for this specific transformation.

### Materials:

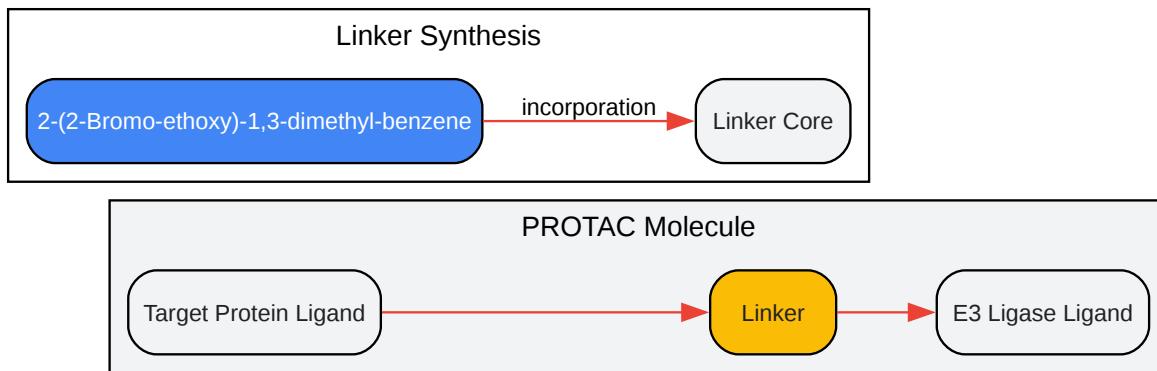
- 2,6-dimethylphenol

- 1,2-dibromoethane
- Potassium carbonate ( $K_2CO_3$ ) or Sodium hydroxide (NaOH)
- Acetone or N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

**Procedure:**

- To a stirred solution of 2,6-dimethylphenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydroxide).
- Add 1,2-dibromoethane to the reaction mixture. The use of an excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylated product over the bis-ether.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent such as diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-(2-Bromoethoxy)-1,3-dimethyl-benzene**.

## Spectroscopic Data


The identity and purity of **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** can be confirmed by standard spectroscopic methods.

| Spectroscopy        | Predicted/Typical Data                                                                                            |
|---------------------|-------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Signals corresponding to the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons. |
| <sup>13</sup> C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the ethoxy group, and the methyl carbons.           |
| Mass Spec.          | Molecular ion peak corresponding to the molecular weight of the compound.                                         |

## Application in Drug Discovery: A Building Block for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.<sup>[3]</sup> They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.<sup>[4]</sup> **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** is a valuable building block for the synthesis of PROTAC linkers.

The bromoethyl group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, while the dimethyl-substituted phenyl ring can provide rigidity and desirable physicochemical properties to the linker. The ether linkage is a common and stable motif in PROTAC linkers.



[Click to download full resolution via product page](#)

Caption: General structure of a PROTAC and the role of building blocks in linker synthesis.

The synthesis of a PROTAC using **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** as a linker component would typically involve a multi-step sequence. For instance, the bromine atom can be displaced by a nucleophile on the target protein ligand, followed by modification of the other end of the linker for attachment to the E3 ligase ligand.

## Commercial Suppliers

A number of chemical suppliers offer **2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** for research and development purposes. A selection of these suppliers is listed below.

| Supplier                 |
|--------------------------|
| Matrix Scientific        |
| Santa Cruz Biotechnology |
| P&S Chemicals            |

## Conclusion

**2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene** is a versatile chemical intermediate with significant potential in drug discovery, particularly in the design and synthesis of PROTACs. Its straightforward synthesis via Williamson etherification and the reactive handle provided by the

bromoethyl group make it an attractive building block for the construction of complex molecules aimed at targeted protein degradation. Further exploration of its utility in various linker architectures will likely contribute to the advancement of this exciting therapeutic modality.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 3. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 4. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial suppliers of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333573#commercial-suppliers-of-2-\(2-bromo-ethoxy\)-1,3-dimethyl-benzene](https://www.benchchem.com/product/b1333573#commercial-suppliers-of-2-(2-bromo-ethoxy)-1,3-dimethyl-benzene)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)